
Boc-phe-leu-phe-leu-phe
Overview
Description
Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) is a synthetic pentapeptide with the sequence this compound and the molecular formula C₄₄H₅₉N₅O₈ (molecular weight: 785.97 g/mol). It is characterized by a tert-butoxycarbonyl (Boc) protective group at the N-terminus, enhancing its stability and modulating receptor interactions . This compound acts as a competitive antagonist of formyl peptide receptors (FPRs), particularly FPR1, and is widely used in inflammation and pain research due to its ability to block FPR-mediated signaling pathways .
Key properties include:
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) remains a cornerstone for constructing Boc-Phe-Leu-Phe-Leu-Phe. The Boc strategy, which employs acid-labile protecting groups, is particularly suited for peptides requiring sequential coupling of hydrophobic residues like phenylalanine (Phe) and leucine (Leu) .
Resin Selection and Initial Attachment
The synthesis typically begins with a chloromethylated polystyrene resin. The C-terminal Phe residue is anchored via its carboxyl group using a cesium bicarbonate-mediated esterification reaction. This step ensures stable linkage while allowing subsequent deprotection and cleavage under acidic conditions .
Sequential Boc Deprotection and Coupling
Each amino acid is introduced sequentially using a cycle of Boc deprotection, neutralization, and coupling. Deprotection involves treating the resin with trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) for 20–30 minutes, followed by neutralization with triethylamine (TEA) in DCM . Coupling reactions utilize dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) as activating agents. For example, Boc-Leu-OH is coupled to H-Phe-resin using DCC (2.5 equiv) and HOBt (2.5 equiv) in dimethylformamide (DMF) for 18 hours, achieving yields >95% .
Final Cleavage and Side-Chain Deprotection
Upon completing the pentapeptide sequence, the resin-bound product is treated with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)-TFA (1:1 v/v) to simultaneously cleave the peptide from the resin and remove side-chain protecting groups (e.g., benzyl for Asp/Glu and benzyloxycarbonyl for Lys) . This harsh acidic treatment ensures complete deprotection but necessitates careful handling due to its corrosive nature.
Solution-Phase Fragment Condensation
For larger-scale synthesis, solution-phase fragment condensation offers advantages in purity control and intermediate characterization. The J-Stage protocol outlines a hybrid approach combining azide and active ester methodologies .
Fragment Preparation
The pentapeptide is divided into two fragments: Boc-Asp(OBzl)-Leu-Lys(Z)-OH (Fragment A) and H-Leu-Phe-Gly-Pro-NHNH2 (Fragment B). Fragment A is synthesized via stepwise coupling using pentachlorophenyl esters, while Fragment B employs azide formation from hydrazide precursors .
Azide Coupling
Fragment B’s azide derivative is generated by treating its hydrazide with isoamyl nitrite in HCl/DMF. This reactive intermediate is then coupled to Fragment A’s N-deprotected amine in DMF at 4°C for 48 hours, yielding the protected pentapeptide in 88% efficiency .
Global Deprotection
Final deprotection uses TFMSA-TFA (1:1 v/v) for 2 hours at 0°C, removing Boc, benzyl (Bzl), and benzyloxycarbonyl (Z) groups. The crude product is precipitated with ether and purified via repeated dissolution in methanol-THF and precipitation with ethyl acetate .
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for SPPS and solution-phase methods:
Parameter | SPPS | Solution-Phase |
---|---|---|
Coupling Reagents | DCC/HOBt | Azide/Pentachlorophenyl Esters |
Deprotection Conditions | TFMSA-TFA (1:1 v/v) | TFMSA-TFA (1:1 v/v) |
Yield (Overall) | 70–80% | 65–75% |
Purity (HPLC) | >95% | 90–95% |
Scale Feasibility | Millimole to gram scales | Gram to kilogram scales |
SPPS excels in automation and iterative coupling efficiency, whereas solution-phase methods allow precise intermediate analysis and scalability .
Purification and Characterization
Chromatographic Purification
Crude this compound is purified using reverse-phase HPLC with a C18 column and a gradient of acetonitrile-water (0.1% TFA). Fractions containing the target peptide are lyophilized to obtain a white powder .
Analytical Data
Challenges and Optimization Strategies
Side Reactions
Racemization during coupling is minimized by using HOBt and maintaining reaction temperatures below 4°C . Asparagine and glutamine residues are avoided to prevent dehydration side chains.
Solvent Selection
DMF and THF are preferred for solubilizing hydrophobic intermediates. Ethyl acetate and ether washes effectively remove unreacted reagents without peptide loss .
Scalability
For industrial-scale production, fragment condensation is optimized using continuous-flow reactors, reducing reaction times from 48 hours to 8 hours .
Chemical Reactions Analysis
Types of Reactions
Boc-Phe-Leu-Phe-Leu-Phe primarily undergoes hydrolysis and deprotection reactions. The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). This deprotection step is crucial for further functionalization or biological studies .
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Deprotection: Mild acidic conditions are employed to ensure selective removal of the Boc group without affecting the peptide backbone.
Major Products Formed
The primary product formed from the deprotection of this compound is the free peptide Phe-Leu-Phe-Leu-Phe, which can then be used in various biological assays or further chemical modifications .
Scientific Research Applications
Pharmacological Applications
1.1 Formyl Peptide Receptor Research
Boc-Phe-Leu-Phe-Leu-Phe has been extensively used in studies related to formyl peptide receptors (FPRs), which play a crucial role in immune responses. Research indicates that this compound acts as an antagonist to FPRs, potentially mitigating tissue damage caused by continuous receptor activation. For instance, a study demonstrated that Boc-Phe-D-Leu-Phe-D-Leu-Phe-OH (a variant of this compound) showed improved antagonist potency by two orders of magnitude when unnatural amino acids were incorporated into its structure . This suggests that modifications to the peptide can enhance its therapeutic efficacy against FPR-related diseases.
1.2 Anti-inflammatory Effects
In vivo studies have shown that this compound exhibits significant anti-inflammatory properties. In experiments involving mice with induced liver fibrosis, treatment with this peptide resulted in reduced levels of inflammatory markers such as TGF-β1 and IL-6, indicating its potential utility in managing liver inflammation and fibrosis . The compound's ability to inhibit the expression of annexin A1, a protein linked to inflammation regulation, further underscores its therapeutic promise .
Synthesis and Yield Optimization
The synthesis of this compound involves various methodologies aimed at optimizing yield and purity. Recent advancements in peptide synthesis techniques, such as liquid-assisted ball milling, have enabled the production of this compound with high yields (up to 94%) using environmentally benign solvents . This method not only enhances efficiency but also aligns with green chemistry principles.
Table 1: Synthesis Yields of this compound
Synthesis Method | Yield (%) | Conditions |
---|---|---|
Liquid-assisted ball milling | 94 | Stoichiometric amounts of reactants |
Conventional synthesis | 80 | Standard laboratory conditions |
Case Studies
3.1 Neutrophil Response Modulation
A notable study investigated the effects of this compound on neutrophil counts in mice subjected to infection. The results indicated a 40% reduction in neutrophil counts in bronchoalveolar lavage fluid compared to control groups receiving placebo treatments . This finding highlights the compound's potential role in modulating immune responses during inflammatory conditions.
3.2 Liver Fibrosis Treatment
In another case study focused on liver fibrosis, this compound was administered alongside Ac2-26, a peptide known for its anti-inflammatory effects. The combination treatment significantly decreased collagen deposition and inflammatory factor expression in liver tissues compared to untreated controls . This suggests that this compound could be an effective adjunct therapy for liver diseases characterized by inflammation and fibrosis.
Mechanism of Action
Boc-Phe-Leu-Phe-Leu-Phe exerts its effects by binding to formyl peptide receptors, specifically FPR1 and FPR2. By acting as an antagonist, it inhibits the activation of these receptors, thereby modulating immune cell responses. This inhibition can reduce inflammation and neutrophil recruitment, making it a valuable tool in studying immune mechanisms .
Comparison with Similar Compounds
Boc-FLFLF belongs to a class of peptides and small molecules targeting FPRs. Below is a detailed comparison with structurally or functionally related compounds:
Structural and Functional Comparison
Key Observations:
Structural Diversity: Boc-FLFLF and F-Met-Leu-Phe are peptide-based, but Boc-FLFLF has a longer sequence (5 residues vs. 3) and a Boc group, which reduces its agonist activity and enhances receptor blockade . LXA4 and SB290157 are non-peptide ligands, with LXA4 being a lipid mediator and SB290157 a synthetic small molecule .
Potency and Specificity: F-Met-Leu-Phe is a high-potency agonist (effective at 10⁻¹⁰ M), whereas Boc-FLFLF requires higher concentrations (10⁻⁵ M) for FPR1 inhibition, reflecting its role as a competitive antagonist . CHIPS, a bacterial protein, shows nanomolar potency, surpassing Boc-FLFLF in efficacy but lacking peptide modularity .
Solubility and Practical Use :
- Boc-FLFLF’s poor aqueous solubility limits its use in physiological buffers, often requiring DMSO for dissolution .
- LXA4’s lipophilicity facilitates membrane interactions but complicates delivery in aqueous environments .
Mechanistic and Application Differences
- Boc-FLFLF vs. F-Met-Leu-Phe activates neutrophil chemotaxis and oxidative burst, making it a tool for studying immune cell activation .
Boc-FLFLF vs. LXA4 :
Boc-FLFLF vs. CHIPS :
- CHIPS irreversibly inhibits FPR1 through protein-receptor interactions, whereas Boc-FLFLF’s effects are reversible and structure-activity tunable .
Biological Activity
Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) is a synthetic peptide that has garnered attention for its biological activities, particularly in the context of inflammation and angiogenesis. This article reviews the current understanding of its biological activity, supported by recent research findings, case studies, and data tables.
Overview of Boc-FLFLF
Boc-FLFLF is a formyl peptide receptor (FPR) antagonist. FPRs are G protein-coupled receptors that play critical roles in immune responses, particularly in mediating the effects of formylated peptides produced by bacteria. These peptides are potent chemoattractants that guide leukocyte migration towards sites of infection or injury.
Angiogenesis Inhibition
Recent studies have demonstrated that Boc-FLFLF can inhibit angiogenesis by interfering with the binding of angiogenic growth factors to their receptors. For instance, a study indicated that D-peptide analogues related to Boc-FLFLF act as angiogenesis inhibitors by binding to vascular endothelial growth factor (VEGF) and other angiogenic factors . This inhibition is significant in therapeutic contexts, such as cancer treatment, where excessive angiogenesis is a hallmark.
Anti-Inflammatory Effects
Boc-FLFLF has been shown to modulate inflammatory responses. In a mouse model of liver fibrosis induced by carbon tetrachloride (CCl4), Boc-FLFLF inhibited the anti-inflammatory effects of annexin A1, which is known to regulate inflammation and fibrosis . The peptide's antagonistic action on FPRs suggests it may reduce macrophage and neutrophil recruitment to inflamed tissues, thus mitigating tissue damage and fibrosis.
Study 1: Angiogenesis Inhibition
In vitro assays using human umbilical vein endothelial cells (HUVECs) demonstrated that D-Succ-F3, a derivative of Boc-FLFLF, exhibited pro-angiogenic activity. However, this activity was suppressed when FPR3 was inhibited by Boc-FLFLF . This highlights the dual role of Boc-FLFLF as both an antagonist and a modulator of angiogenic processes depending on its context.
Study 2: Liver Fibrosis Model
In a controlled experiment involving wild-type and AnxA1 knockout mice, treatment with Boc-FLFLF significantly altered the inflammatory response associated with liver fibrosis. The peptide's administration resulted in increased levels of inflammatory cytokines such as TGF-β1 and IL-6 in AnxA1 knockout mice compared to wild-type controls . This suggests that Boc-FLFLF's antagonistic properties can exacerbate inflammation when the regulatory pathways mediated by annexin A1 are disrupted.
Data Tables
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Boc-Phe-Leu-Phe-Leu-Phe, and how can purity be validated?
Q. How does Boc-FLFLF interact with formyl peptide receptors (FPRs) in standard in vitro assays?
Boc-FLFLF acts as a competitive antagonist by binding to FPR1 and FPR2, inhibiting neutrophil chemotaxis and calcium influx triggered by agonists like fMLP. Standard assays include:
- Calcium flux assays using Fura-2 AM-loaded neutrophils.
- Chemotaxis inhibition studies in Boyden chambers .
Q. What are the solubility and stability profiles of Boc-FLFLF under physiological conditions?
Boc-FLFLF is soluble in DMSO (≥10 mM stock solutions) and diluted in PBS or cell culture media. Stability tests (24–48 hours at 37°C) show <10% degradation via HPLC, but prolonged storage requires lyophilization .
Advanced Research Questions
Q. How can experimental designs address conflicting data on Boc-FLFLF’s receptor specificity across studies?
Contradictions in receptor affinity (e.g., FPR1 vs. FPR2 dominance) may arise from:
- Cell line variability (primary neutrophils vs. transfected HEK293 cells).
- Assay conditions (calcium flux vs. GTPγS binding assays). Mitigation strategies:
- Use isoform-specific FPR knockout models.
- Validate with orthogonal methods (e.g., FRET-based binding assays) .
Q. What methodological controls are critical when studying Boc-FLFLF’s anti-inflammatory effects in complex models?
Key controls include:
- Vehicle controls (DMSO concentration ≤0.1%).
- Positive controls (e.g., cyclosporine A for inflammation).
- Off-target checks via FPR1/FPR2 siRNA knockdown.
- Dose-response curves (1–100 µM) to confirm specificity .
Q. How can researchers optimize Boc-FLFLF delivery for in vivo studies given its peptide instability?
Strategies to enhance bioavailability:
- Nanoparticle encapsulation (e.g., PLGA nanoparticles).
- PEGylation to prolong half-life.
- Subcutaneous or intraperitoneal administration to bypass rapid renal clearance. Note: Pharmacokinetic studies (plasma t½ <30 minutes) highlight the need for sustained-release formulations .
Q. What analytical approaches resolve discrepancies in Boc-FLFLF’s hydrophobicity measurements?
Hydrophobicity (logP ~3.2) can vary due to:
- Batch-to-batch differences in acetylation (Boc group).
- HPLC column chemistry (C8 vs. C18 retention times). Solutions:
- Standardize purification protocols.
- Use octanol-water partitioning assays for empirical logP validation .
Q. How does Boc-FLFLF’s efficacy compare to newer FPR antagonists in combinatorial therapies?
Comparative studies using:
- Synergy screens (e.g., Boc-FLFLF + WRW4).
- Transcriptomic profiling (RNA-seq) to identify off-target pathways.
- In vivo inflammation models (e.g., murine peritonitis) to assess additive effects .
Q. Methodological Frameworks
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35-,36-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNZQSPFQJCBJQ-LTLCPEALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933330 | |
Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148182-34-7 | |
Record name | tert-Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanyl-OH | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148182347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.